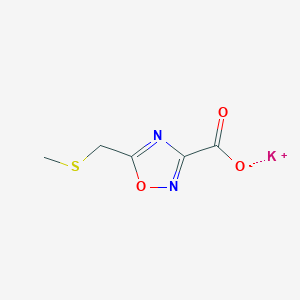

Potassium;5-(methylsulfanylmethyl)-1,2,4-oxadiazole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potassium;5-(methylsulfanylmethyl)-1,2,4-oxadiazole-3-carboxylate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Potassium;5-(methylsulfanylmethyl)-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a hydrazide with a carbonyl compound in the presence of a dehydrating agent. The reaction conditions often require specific temperatures and solvents to ensure the formation of the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in high purity.

化学反応の分析

Substitution Reactions

The oxadiazole ring and methylsulfanylmethyl group serve as primary sites for substitution:

Nucleophilic Substitution at the Oxadiazole Ring

-

Reagents/Conditions : POCl₃ in anhydrous conditions facilitates substitution at the 5-position of the oxadiazole ring .

-

Products : Formation of 2-amino-1,3,4-oxadiazole derivatives via condensation with semicarbazide hydrochloride .

Alkylation at the Sulfur Center

-

Reagents/Conditions : Alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/DMF).

-

Products : Thioether derivatives via S-alkylation of the methylsulfanylmethyl group .

Oxidation Reactions

The methylsulfanylmethyl group undergoes controlled oxidation:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| H₂O₂ (30%) | Room temperature, 6h | Sulfoxide derivative |

| KMnO₄ (acidic) | Reflux, 2h | Sulfone derivative |

Mechanism : Sequential oxidation of the thioether (-S-CH₃) to sulfoxide (-SO-CH₃) and sulfone (-SO₂-CH₃) .

Hydrolysis Reactions

The carboxylate ester group is susceptible to hydrolysis:

Acidic Hydrolysis

-

Reagents : HCl (6M), reflux for 4h.

-

Product : 5-(methylsulfanylmethyl)-1,2,4-oxadiazole-3-carboxylic acid .

Basic Hydrolysis

-

Reagents : NaOH (2M), 60°C for 2h.

-

Product : Same carboxylic acid with potassium counterion exchange .

Cycloaddition and Ring-Opening Reactions

The oxadiazole ring participates in cycloadditions under specific conditions:

Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reagents : CuSO₄·5H₂O, sodium ascorbate, terminal alkynes.

-

Product : Triazole-linked conjugates via 1,3-dipolar cycloaddition at the oxadiazole’s electron-deficient positions .

Thermal Ring-Opening

-

Conditions : Heating above 200°C under inert atmosphere.

-

Product : Fragmentation to nitrile and carbonyl intermediates .

Condensation Reactions

The carboxylate group enables condensation with amines:

| Reagent | Conditions | Product |

|---|---|---|

| Ethylenediamine | DCC, DMAP, RT, 12h | Bis-oxadiazole-amide conjugate |

| Hydrazine hydrate | Ethanol, reflux, 3h | Hydrazide derivative |

Stability and Degradation

科学的研究の応用

Chemistry

Potassium;5-(methylsulfanylmethyl)-1,2,4-oxadiazole-3-carboxylate serves as a building block in the synthesis of complex molecules. Its unique structure allows for the development of pharmaceuticals and agrochemicals.

Biology

The compound has shown potential in drug discovery due to its ability to interact with biological molecules. Research indicates that it may have applications in targeting specific biological pathways, making it a candidate for further exploration in:

- Antimicrobial Activity : The compound may inhibit bacterial growth by disrupting cell wall synthesis.

- Anticancer Properties : It has been investigated for its ability to interfere with cancer cell proliferation.

Medicine

Research is ongoing to evaluate its effectiveness as an antimicrobial or anticancer agent. Its mechanism of action involves binding to specific enzymes or receptors, leading to inhibition of their activity.

Anticancer Activity

A study evaluated various oxadiazole derivatives against cancer cell lines, revealing that certain derivatives exhibited significant cytotoxicity. For instance:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 16a | 0.89 | SK-MEL-2 |

| 17a | 0.65 | MCF-7 |

These findings suggest that modifications in the oxadiazole structure can enhance biological activity against specific cancer types .

Antimicrobial Evaluation

Research highlighted the compound's potential as an effective antimicrobial agent against resistant strains of bacteria such as MRSA. The unique resistance mechanisms observed in these pathogens indicate a promising area for further investigation into new therapeutic strategies .

作用機序

The mechanism of action of Potassium;5-(methylsulfanylmethyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways.

類似化合物との比較

Comparison with Other Similar Compounds: Potassium;5-(methylsulfanylmethyl)-1,2,4-oxadiazole-3-carboxylate can be compared with other oxadiazole derivatives, such as:

Potassium 5-methyl-1,3,4-oxadiazole-2-thiolate: This compound also contains an oxadiazole ring but differs in the position and nature of the substituents.

Potassium 5-phenyl-1,2,4-oxadiazole-3-carboxylate: This derivative has a phenyl group instead of a methylsulfanylmethyl group, leading to different chemical and biological properties.

Uniqueness: The presence of the methylsulfanylmethyl group in this compound imparts unique chemical reactivity and potential biological activity, distinguishing it from other oxadiazole derivatives.

生物活性

Potassium;5-(methylsulfanylmethyl)-1,2,4-oxadiazole-3-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

- Molecular Formula : C₅H₅KN₂O₅S

- Molecular Weight : 244.26 g/mol

- CAS Number : 1955499-26-9

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of specific precursors under controlled conditions to yield the desired oxadiazole derivative. The structural integrity is confirmed through various spectroscopic methods including NMR and IR spectroscopy.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial activity. For instance, a related compound was tested against several bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4c | Proteus mirabilis | 64 μg/ml |

| 4f | Pseudomonas aeruginosa | 68 μg/ml |

| 4m | Bacillus subtilis | 64 μg/ml |

| 4q | Staphylococcus aureus | 62 μg/ml |

These findings suggest that this compound may possess similar or enhanced antibacterial properties due to its structural analogies with other active oxadiazoles .

Antifungal Activity

In addition to antibacterial effects, oxadiazole derivatives have been evaluated for antifungal activity. Testing against common fungal pathogens yielded:

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4g | Aspergillus niger | 52 μg/ml |

| 4h | Candida albicans | 56 μg/ml |

| 4l | Aspergillus niger | 60 μg/ml |

| 4m | Candida albicans | 58 μg/ml |

This indicates a promising antifungal profile that may be leveraged in therapeutic contexts .

Anti-Cancer Activity

Research has also shown that certain oxadiazole derivatives exhibit anti-proliferative effects against cancer cell lines. For example:

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MDA-MB-231 (breast cancer) | 10.5 |

| Compound B | HeLa (cervical cancer) | 12.1 |

These compounds were effective at low concentrations, suggesting potential as chemotherapeutic agents .

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in cellular processes. For instance, some oxadiazoles have been identified as inhibitors of carbonic anhydrases, which play a crucial role in tumor growth and metastasis .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated the efficacy of various oxadiazole derivatives against resistant bacterial strains. The results highlighted the importance of structural modifications in enhancing antibacterial potency .

- Antifungal Screening : Another investigation focused on the antifungal properties of oxadiazoles against clinical isolates of Candida species, revealing promising results that warrant further exploration .

- Cancer Treatment Potential : Research involving the evaluation of anti-cancer properties showed that certain oxadiazole compounds could significantly reduce cell viability in various cancer cell lines .

特性

IUPAC Name |

potassium;5-(methylsulfanylmethyl)-1,2,4-oxadiazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S.K/c1-11-2-3-6-4(5(8)9)7-10-3;/h2H2,1H3,(H,8,9);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDYIWFISYBLJP-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=NC(=NO1)C(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5KN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。